1-(4-Bromophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC20020276
Molecular Formula: C22H13BrFNO4
Molecular Weight: 454.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H13BrFNO4 |
|---|---|
| Molecular Weight | 454.2 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C22H13BrFNO4/c23-13-5-3-12(4-6-13)19-18-20(26)16-10-14(24)7-8-17(16)29-21(18)22(27)25(19)11-15-2-1-9-28-15/h1-10,19H,11H2 |
| Standard InChI Key | ZLBVYDZYVXZTKZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)Br |
Introduction
1-(4-Bromophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its unique structural features, including a chromeno[2,3-c]pyrrole-3,9-dione core with bromophenyl, fluoro, and furan-2-ylmethyl substituents, contribute to its potential biological activities and applications in drug development.
Synthesis Methods
The synthesis of 1-(4-Bromophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common approach includes the condensation reaction of an aromatic primary amine with a maleic anhydride derivative to form the N-isoindoline-1,3-dione scaffold, which can then be further modified to yield the desired compound.
Industrial Production
Industrial production may employ large-scale synthesis techniques such as continuous flow synthesis to enhance efficiency and scalability. Optimized reaction conditions, including temperature, solvent choice, and reactant ratios, are crucial for achieving high yields and purity.
Biological Activities and Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects.
Similar Compounds
Similar compounds include other substituted chromeno[2,3-c]pyrrole-3,9-diones, such as:
-
1-(4-Chlorophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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1-(4-Methoxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
These compounds share similar structural features but exhibit distinct chemical and biological properties due to their different substituents.
Research Findings and Future Directions
Research on 1-(4-Bromophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is ongoing, with a focus on exploring its potential therapeutic applications. The compound's unique structure makes it an attractive candidate for drug discovery, particularly in areas where complex organic molecules can interact with specific biological targets to modulate disease pathways.
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